Methyl 6-amino-2,3,4-trifluorobenzoate
Overview
Description
Methyl 6-amino-2,3,4-trifluorobenzoate is a chemical compound widely utilized in scientific research due to its unique properties. It serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals, enabling the development of novel drug molecules and crop protection agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2,3,4-trifluorobenzoate typically involves the reaction of 6-amino-2,3,4-trifluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,3,4-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, aminobenzoates, and complex aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-amino-2,3,4-trifluorobenzoate is extensively used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-2,3,4-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-trifluorobenzoate
- Methyl 3-amino-2,4,6-trifluorobenzoate
- Methyl 2-fluorobenzoate
- 2,3,4,5-tetrafluorobenzoate
- 2,3,5,6-tetrafluorobenzoate
Uniqueness
Methyl 6-amino-2,3,4-trifluorobenzoate is unique due to the presence of both an amino group and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 6-amino-2,3,4-trifluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKRCCZBZOTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1N)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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